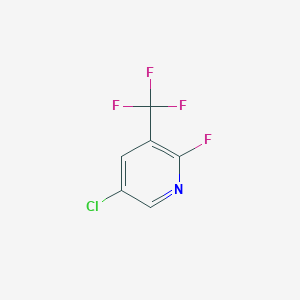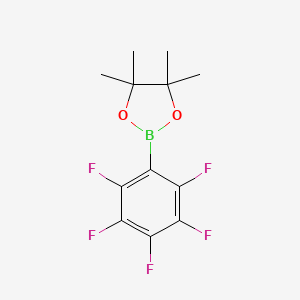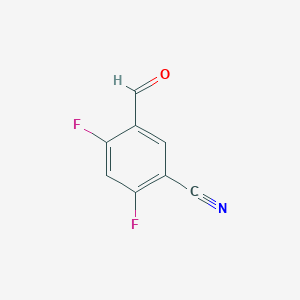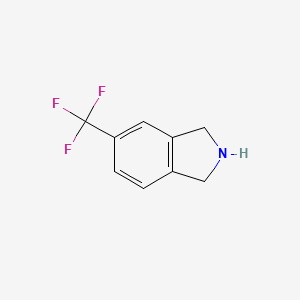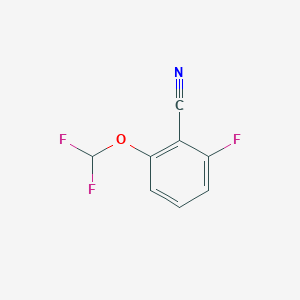
2-(Difluoromethoxy)-6-fluorobenzonitrile
概要
説明
2-(Difluoromethoxy)-6-fluorobenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. This particular compound is further modified by the presence of fluorine atoms and a difluoromethoxy group, which can significantly alter its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related fluorinated benzonitriles can be achieved through various methods. For instance, the condensation of 2-fluorobenzonitriles with phenoxides can afford 2-aryloxybenzonitriles, which can then undergo cyclization in trifluoromethanesulfonic acid to yield xanthone-iminium triflates. This method demonstrates the potential for creating complex fluorinated aromatic compounds, which could be adapted for the synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile . Additionally, fluoroform has been used as a source of difluorocarbene, which can be reacted with phenols to produce difluoromethoxyarenes, suggesting a possible synthetic route for the target compound .
Molecular Structure Analysis
The molecular structure of fluorinated benzonitriles, such as 2,6-difluorobenzonitrile, has been studied using microwave spectroscopy. The rotational and centrifugal distortion constants have been determined, providing insight into the molecular geometry and electronic distribution within the molecule . This information is crucial for understanding the reactivity and interaction of 2-(Difluoromethoxy)-6-fluorobenzonitrile with other chemical species.
Chemical Reactions Analysis
Fluorinated benzonitriles can undergo nucleophilic substitution reactions to yield a variety of nitrogen and sulfur-containing compounds. The reactivity of 2,6-difluorobenzonitrile with different nucleophiles has been explored, leading to the synthesis of novel fluorine-containing compounds . This suggests that 2-(Difluoromethoxy)-6-fluorobenzonitrile could also participate in similar reactions, potentially serving as a precursor for a range of fluorinated organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Difluoromethoxy)-6-fluorobenzonitrile can be inferred from related compounds. The presence of fluorine atoms and the difluoromethoxy group is likely to influence the compound's boiling point, solubility, and stability. The electronic effects of these substituents can also affect the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The synthesis methods and molecular structure analysis of similar compounds provide a foundation for predicting the behavior of 2-(Difluoromethoxy)-6-fluorobenzonitrile in various chemical contexts .
科学的研究の応用
Synthesis Processes
- 2-(Difluoromethoxy)-6-fluorobenzonitrile can be synthesized through various chemical reactions. One such method utilizes fluoroform as a source of difluorocarbene, converting phenols and thiophenols to their difluoromethoxy derivatives (Thomoson & Dolbier, 2013).
- Another synthesis approach involves the halodeboronation of aryl boronic acids, as demonstrated in the creation of 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).
Structural and Electronic Properties
- Studies using Fourier transform microwave (FTMW) spectroscopy have investigated the structural trends of fluorinated benzonitriles, including 2-(Difluoromethoxy)-6-fluorobenzonitrile, to understand their geometrical and electronic structures (Kamaee et al., 2015).
- A comprehensive energetic and structural study on mono- and difluorobenzonitriles was conducted to evaluate their enthalpies of formation, vapor pressures, and electronic properties, providing insights into the electronic effects of fluorination (Ribeiro da Silva et al., 2012).
Photoredox Catalysis
- Trifluoromethyl and difluoromethyl groups, including those derived from 2-(Difluoromethoxy)-6-fluorobenzonitrile, are significant in the pharmaceutical and agrochemical sectors. Photoredox catalysis has emerged as a vital tool for radical reactions in the synthesis of these compounds (Koike & Akita, 2016).
Material Science
- 2-(Difluoromethoxy)-6-fluorobenzonitrile can be utilized in the synthesis of advanced materials, such as the production of fluorine-containing poly(aryl ether nitrile)s, which have applications in various high-performance materials due to their excellent thermal stability and solubility properties (Kimura et al., 2001).
Pharmaceutical Applications
- In the pharmaceutical domain, 2-(Difluoromethoxy)-6-fluorobenzonitrile has been used in the synthesis of novel compounds, such as fluoro-containing nitrogen and sulfur compounds, which could have potential applications in drug development (Lin et al., 1991).
特性
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBZEVXFBMJSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-6-fluorobenzonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





